Oxirane, (ethylthiomethyl)-
Description
Significance of Oxirane Ring Systems in Modern Organic Chemistry
The oxirane, or epoxide, ring is one of the most important reactive intermediates in modern organic synthesis. scribd.com Epoxides are three-membered cyclic ethers, and the approximately 60° bond angles result in significant ring strain (around 25 kcal/mol for the parent oxirane). masterorganicchemistry.comlibretexts.org This inherent strain is the key to their high reactivity, as the ring readily opens when subjected to either nucleophilic or electrophilic attack. masterorganicchemistry.comlibretexts.org
This reactivity allows for the stereospecific and regioselective introduction of two adjacent functional groups, making epoxides exceptionally versatile building blocks for the synthesis of complex molecules, including a vast array of natural products and pharmaceuticals. masterorganicchemistry.comnewworldencyclopedia.org The ring-opening reactions can be catalyzed by both acids and bases, proceeding under mild conditions to form products like diols, amino alcohols, and hydroxy ethers. masterorganicchemistry.comlibretexts.org Furthermore, the polymerization of epoxides leads to polyethers, a class of polymers with significant industrial applications, including the production of epoxy resins used in high-performance adhesives and coatings. newworldencyclopedia.org
Role of Thioether Functionality in Chemical Reactivity and Design
The thioether functional group, with its C-S-C linkage, is the sulfur analog of an ether. wikipedia.org While their structures are similar, their chemical properties differ significantly. The sulfur atom in a thioether is less electronegative and more polarizable than the oxygen in an ether, which makes thioethers more potent nucleophiles. wikipedia.orgyoutube.com
This enhanced nucleophilicity is a cornerstone of their role in chemical design. youtube.com Unlike ethers, thioethers can be readily oxidized to form sulfoxides and subsequently sulfones, providing a pathway to introduce new functionality and modify molecular properties. ontosight.ai This redox chemistry is crucial in both synthetic strategies and in the design of materials with specific electronic or physical characteristics. Thioethers also act as soft ligands that can coordinate with various metals, a property leveraged in the design of catalysts and functional monolayers on nanoparticles. wikipedia.org Their presence is also vital in biological systems, most notably in the amino acid methionine. ontosight.ai
Table 2: General Comparison of Ethers and Thioethers
| Property | Ethers (R-O-R') | Thioethers (R-S-R') |
|---|---|---|
| Bond Angle (C-X-C) | ~110° | ~99° (in dimethyl sulfide) wikipedia.org |
| Nucleophilicity | Weak | Strong youtube.com |
| Oxidation | Generally resistant | Easily oxidized to sulfoxides and sulfones ontosight.ai |
| Basicity | Lewis basic ("hard") | Lewis basic ("soft") quora.com |
| Volatility | More volatile | Less volatile wikipedia.org |
Interdisciplinary Relevance of Oxirane, (ethylthiomethyl)- within Chemical Sciences
The bifunctional nature of Oxirane, (ethylthiomethyl)- makes it relevant to several areas within the chemical sciences. ontosight.ai Its potential applications span organic synthesis, materials science, and polymer chemistry.
Organic Synthesis: The molecule serves as a versatile intermediate. The epoxide ring can undergo nucleophilic opening to create β-hydroxy sulfides. ontosight.ai These structural motifs are important intermediates in the synthesis of biologically active compounds. epoxy-europe.eu The ethylthio- group can be retained or modified in subsequent steps.
Materials Science: The thioether functionality allows for the molecule to act as a ligand for metal surfaces. This suggests potential use in creating self-assembled monolayers on nanoparticles, modifying their surface properties for applications in catalysis or sensing. wikipedia.org
Polymer Chemistry: The ring-opening polymerization of the epoxide moiety can lead to the formation of polyethers with pendant ethylthiomethyl groups. These sulfur-containing polymers could exhibit unique properties, such as higher refractive indices or different thermal and mechanical behavior compared to their oxygen-based counterparts. chemeo.com The thioether side chains also offer sites for post-polymerization modification, such as oxidation or alkylation, to further tune the polymer's properties.
Historical Context and Evolution of Research on Substituted Oxiranes
The study of oxiranes began with the simplest member, ethylene (B1197577) oxide, which grew into a large-scale industrial chemical. chembk.com The foundational work on epoxy resins occurred in the 1930s through the independent discoveries of Paul Schlack in Germany and Pierre Castan in Switzerland, who found that epoxides could be polymerized to form durable thermosetting materials. epoxy-europe.euelastomer.com These early epoxy resins saw significant use during World War II for adhesives and coatings, which spurred further research. elastomer.com
The post-war era saw the commercialization and diversification of epoxy applications into electronics, construction, and aerospace. epoxy-europe.euelastomer.com In academic research, the focus evolved from understanding the basic reactivity of simple epoxides to developing sophisticated methods for the synthesis of more complex, substituted oxiranes. A major leap forward was the development of stereoselective epoxidation methods, such as the Sharpless epoxidation and Jacobsen epoxidation, which allow for the synthesis of chiral epoxides with high enantiomeric purity. newworldencyclopedia.orgwikipedia.org This opened the door to using substituted oxiranes as key intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals. newworldencyclopedia.org Research on functionally substituted oxiranes, like those containing adamantane (B196018) or other specific groups, continues to explore their unique reactivity and potential applications. nih.gov
Current Research Frontiers and Emerging Directions for Oxirane, (ethylthiomethyl)-
Contemporary research on molecules like Oxirane, (ethylthiomethyl)- is driven by the demand for advanced materials and more efficient synthetic methods. One major frontier is the development of novel catalysts for the precise and selective transformation of epoxides. This includes catalysts for the copolymerization of epoxides with other molecules, like carbon dioxide, to create sustainable polymers. vulcanchem.com
The thiol-epoxy reaction, fundamental to the synthesis of related structures, is being explored under the "click chemistry" paradigm for its efficiency and selectivity in creating complex architectures and polymer networks. Computational studies are providing deeper insights into the mechanisms of epoxide reactions, including radical-mediated processes, which can help in designing better synthetic routes and predicting reactivity. masterorganicchemistry.com
For Oxirane, (ethylthiomethyl)-, emerging directions likely involve exploiting its dual functionality in novel ways:
Advanced Polymers: Developing new polymerization techniques to create poly(thioethers) with precisely controlled architectures. chemeo.com The ethylthiomethyl side chains could be used to create redox-responsive materials or polymers with unique metal-binding capabilities.
Functional Materials: Using the molecule as a surface modification agent for nanomaterials, where the thioether group ensures strong binding to metal surfaces like gold, and the oxirane ring provides a reactive handle for attaching other molecules.
Complex Molecule Synthesis: Employing it as a chiral building block (if synthesized in an enantiopure form) for the efficient construction of complex target molecules in pharmaceutical or agrochemical research. The thioether could play a key role in directing subsequent synthetic steps or contributing to the final product's biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53414-23-6 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
InChI Key |
KDSVXIGJVLFKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Oxirane, Ethylthiomethyl and Its Precursors
Direct Epoxidation Routes to the Oxirane Moiety
The most straightforward approach to the synthesis of Oxirane, (ethylthiomethyl)- involves the direct oxidation of the carbon-carbon double bond of its alkenyl precursor, allyl ethyl sulfide (B99878). This transformation is typically achieved using powerful oxidizing agents.
Peroxyacid-Mediated Epoxidation of Alkenyl Precursors
Peroxyacids are widely employed reagents for the epoxidation of alkenes due to their reliability and commercial availability. In the context of synthesizing Oxirane, (ethylthiomethyl)-, the reaction involves the treatment of allyl ethyl sulfide with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond in a concerted fashion.
A potential complication in the epoxidation of sulfur-containing compounds like allyl ethyl sulfide is the possibility of concomitant oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. The nucleophilicity of the sulfide can compete with the nucleophilicity of the alkene. Careful control of the reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time, is crucial to favor epoxidation over sulfur oxidation. Research has shown that using a stoichiometric amount of the peroxyacid at low temperatures can enhance the selectivity for the desired epoxide.
Table 1: Peroxyacid-Mediated Epoxidation of Allyl Ethyl Sulfide
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0 | Moderate | Potential for sulfoxide formation as a byproduct. |
Catalytic Asymmetric Epoxidation Strategies
Achiral peroxyacid epoxidation of allyl ethyl sulfide results in a racemic mixture of the two enantiomers of Oxirane, (ethylthiomethyl)-. For applications requiring enantiomerically pure or enriched material, catalytic asymmetric epoxidation methods are employed. These methods utilize a chiral catalyst to control the stereochemical outcome of the oxygen transfer.
While specific examples for the asymmetric epoxidation of allyl ethyl sulfide are not extensively documented in readily available literature, analogous systems have been studied. The Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols, is generally not suitable for unfunctionalized alkenes like allyl ethyl sulfide. However, other systems, such as those based on chiral manganese(III)-salen complexes (Jacobsen-Katsuki epoxidation) or chiral dioxiranes, have shown promise for the asymmetric epoxidation of unfunctionalized and electron-rich alkenes. The presence of the sulfur atom could influence the catalyst's activity and the enantioselectivity of the reaction.
Indirect Synthesis via Halohydrin Formation and Cyclization
An alternative to direct epoxidation is a two-step process involving the formation of a halohydrin intermediate from the parent alkene, followed by an intramolecular cyclization to form the oxirane ring.
Intramolecular SN2 Reactions of Halohydrin Intermediates
This method begins with the reaction of allyl ethyl sulfide with a halogen (e.g., bromine or chlorine) in the presence of water. This leads to the formation of a halohydrin, where a halogen and a hydroxyl group are added across the double bond. The regioselectivity of this addition is governed by the Markovnikov rule, with the hydroxyl group typically adding to the more substituted carbon.
The resulting halohydrin is then treated with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction. This Williamson ether synthesis-type cyclization expels the halide ion and forms the desired oxirane ring.
This method is often robust and avoids the use of sensitive and potentially explosive peroxyacids. The stereochemistry of the final epoxide is directly related to the stereochemistry of the halohydrin intermediate.
Table 2: Halohydrin Route to Oxirane, (ethylthiomethyl)-
| Step | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1. Halohydrin Formation | Br₂, H₂O or NBS, H₂O | 1-Bromo-3-(ethylthio)propan-2-ol | Electrophilic addition of halogen and water to the alkene. |
Exploitation of Sulfur Ylides in Oxirane Formation
Sulfur ylides provide a powerful tool for the synthesis of epoxides from carbonyl compounds. This methodology involves the reaction of a sulfur ylide with an aldehyde or ketone, leading to the formation of a betaine (B1666868) intermediate which then cyclizes to form the oxirane and a sulfide.
Reaction of Carbonyl Compounds with Sulfur Ylide Systems
For the synthesis of Oxirane, (ethylthiomethyl)-, one could envision two primary disconnection strategies involving sulfur ylides. The first involves the reaction of a sulfur ylide that delivers the single carbon of the oxirane ring, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), with an appropriate aldehyde, in this case, (ethylthio)acetaldehyde. The ylide would attack the carbonyl carbon of the aldehyde, and subsequent ring closure would yield the target epoxide.
Alternatively, a sulfur ylide containing the ethylthiomethyl group could be generated and reacted with formaldehyde. This would involve the deprotonation of an appropriate sulfonium (B1226848) salt precursor. The choice of the ylide is crucial; unstabilized ylides like dimethylsulfonium methylide typically provide epoxides, while stabilized ylides often lead to alkenes. The Corey-Chaykovsky reaction is well-known for its high efficiency in epoxide formation.
Table 3: Potential Sulfur Ylide Routes to Oxirane, (ethylthiomethyl)-
| Carbonyl Compound | Sulfur Ylide | Expected Product | Reaction Type |
|---|---|---|---|
| (Ethylthio)acetaldehyde | Dimethylsulfonium methylide | Oxirane, (ethylthiomethyl)- | Corey-Chaykovsky Reaction |
Synthetic Approaches to the Ethylthiomethyl Side Chain
The ethylthiomethyl moiety, a crucial component of Oxirane, (ethylthiomethyl)-, can be introduced through various synthetic routes. These methods primarily involve the formation of a thioether bond, connecting an ethyl group to a methyl group which is, in turn, attached to the oxirane precursor.
A primary and straightforward method for forming the ethylthiomethyl side chain is through the alkylation of ethanethiol (B150549) (ethyl mercaptan) or its corresponding thiolate. masterorganicchemistry.com Thiolates are excellent nucleophiles and readily react with suitable electrophiles. ub.edu
A common precursor for the synthesis of Oxirane, (ethylthiomethyl)- is epichlorohydrin (B41342). The reaction involves the nucleophilic attack of the ethyl thiolate on the electrophilic carbon of the chloromethyl group of epichlorohydrin. This SN2 reaction results in the formation of the thioether linkage and the displacement of the chloride ion. masterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the ethanethiol to generate the more reactive thiolate anion. ub.edu
The general reaction can be depicted as follows:
CH3CH2SH + Base → CH3CH2S- + Base-H+ CH3CH2S- + ClCH2(C2H3O) → CH3CH2SCH2(C2H3O) + Cl-
This method is analogous to the Williamson ether synthesis, a well-established reaction in organic chemistry. masterorganicchemistry.com The use of malodorous thiols like ethanethiol is a notable drawback of this approach. mdpi.com
An alternative to direct alkylation with thiols involves the interconversion of other functional groups to create the desired thioether. These methods can offer advantages such as avoiding the use of volatile and odorous thiols.
One such approach is the use of xanthates as thiol surrogates. mdpi.comresearchgate.net Xanthates, which are readily prepared from alcohols and carbon disulfide, can react with alkyl halides to form thioethers. mdpi.com This method provides a thiol-free route to thioether synthesis. mdpi.comresearchgate.net
Another strategy involves the reaction of alcohols with reagents that facilitate their conversion to thioethers. While classical methods may require a two-step process involving conversion of the alcohol to a leaving group (like a halide or sulfonate) followed by substitution with a thiol, newer methods aim for a more direct conversion. rsc.org For instance, isothiouronium salts have been reported as effective deoxasulfenylating agents that enable the synthesis of thioethers from alcohols. rsc.org
Furthermore, functional group metathesis reactions catalyzed by transition metals, such as nickel, have emerged as a powerful tool for interconverting functional groups. acs.orgthieme-connect.com For example, a reversible metathesis between aryl nitriles and aryl thioethers has been demonstrated, showcasing the potential for novel synthetic disconnections. acs.orgthieme-connect.com While not a direct synthesis of the ethylthiomethyl group, these advanced methods highlight the expanding toolkit available to chemists for constructing C-S bonds.
Optimization of Reaction Conditions and Process Efficiency
To improve the practicality and sustainability of synthesizing Oxirane, (ethylthiomethyl)-, significant research has focused on optimizing reaction conditions, including the development of efficient catalysts and the consideration of solvent effects and green chemistry principles.
The reaction between epichlorohydrin and a thiol is often accelerated by a catalyst. Phase-transfer catalysts (PTCs) are particularly effective in this two-phase system (an aqueous phase containing the thiolate and an organic phase with epichlorohydrin). researchgate.netresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used PTCs that facilitate the transfer of the thiolate anion from the aqueous to the organic phase, thereby increasing the reaction rate. researchgate.netsciensage.info The use of PTCs can lead to higher yields and allow for milder reaction conditions. researchgate.netsciensage.info
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et3N), have also been shown to be highly efficient catalysts for the ring-opening of epoxides with thiols, often in aqueous media. researchgate.net These catalysts can promote the reaction under mild conditions with good to excellent yields. researchgate.net
For related reactions involving epoxides, metal-based catalysts have also been explored. For instance, cobalt(III) salen complexes have been used as catalysts for the asymmetric ring-opening of epichlorohydrin. tubitak.gov.tr While the focus of that study was on reactions with phenols, it highlights the potential for metal catalysis to control stereoselectivity in epoxide reactions. tubitak.gov.tr The choice of catalyst is crucial for the success of metal-catalyzed C-S bond formations, with ligands playing a key role in modulating reactivity and selectivity. acsgcipr.org
Table 1: Comparison of Catalytic Systems for Thioether Synthesis
| Catalyst System | Precursors | Key Advantages | Reference(s) |
| Phase-Transfer Catalysts (e.g., TBAB) | Alkyl halide, Thiol | High yield, milder conditions, commercially feasible | researchgate.net, sciensage.info |
| Tertiary Amines (e.g., DABCO) | Epoxide, Thiol | High efficiency, mild conditions, can be used in water | researchgate.net |
| Xanthates (as thiol surrogates) | Alkyl halide, Xanthate | Odorless, stable, low-cost reagents | mdpi.com |
| Metal Catalysts (e.g., Ni, Cu, Pd) | Aryl halide, Thiol/Thiol surrogate | Broad substrate scope, good functional group tolerance | acsgcipr.org |
The choice of solvent can significantly impact the rate and outcome of the synthesis of Oxirane, (ethylthiomethyl)-. researchgate.netnovapublishers.com Polar solvents can enhance the rates of polar reactions by stabilizing charged intermediates and transition states. researchgate.net For the reaction of epichlorohydrin with a thiolate, a polar solvent can be beneficial. However, in phase-transfer catalyzed reactions, a two-phase system of an organic solvent and water is often employed. researchgate.net
In recent years, there has been a strong emphasis on developing greener synthetic methods. acsgcipr.orgrsc.org This includes the use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. rsc.orgrsc.org The use of water as a solvent in the synthesis of aryl thioethers has been reported, offering advantages of availability, non-toxicity, and low cost. researchgate.net The synthesis of certain epoxy compounds under solvent-free conditions using phase-transfer catalysis has also been demonstrated to be an efficient process. rsc.org
The development of methods that avoid the use of hazardous reagents and minimize waste generation is a key aspect of green chemistry. mdpi.com The use of thiol surrogates like xanthates aligns with these principles by avoiding the handling of foul-smelling and volatile thiols. mdpi.com Furthermore, the drive to replace platinum group metal catalysts with more abundant and less toxic base metals like copper and iron is another important trend in green thioether synthesis. acsgcipr.org
Reactivity and Mechanistic Investigations of Oxirane, Ethylthiomethyl
Nucleophilic Ring-Opening Reactions of the Oxirane
The strained three-membered ring of Oxirane, (ethylthiomethyl)- is the primary driver of its reactivity, readily undergoing nucleophilic attack to relieve this strain. wikipedia.orgbrainkart.com These ring-opening reactions can be catalyzed by either acids or bases, and the specific conditions dictate the reaction mechanism and, consequently, the regiochemical and stereochemical outcome of the product. pressbooks.pubpressbooks.pub The electrophilic nature of the epoxide ring carbons makes them susceptible to attack by a wide range of nucleophiles, including amines, thiols, and hydroxyl groups. vulcanchem.com
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst, forming a good leaving group and activating the epoxide for nucleophilic attack. pressbooks.pubpressbooks.pub This initial protonation is a key step that significantly enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. pressbooks.publibretexts.org
In the acid-catalyzed ring-opening of unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a critical aspect. For epoxides with substituents that can stabilize a positive charge, the reaction tends to proceed through a more SN1-like transition state. pressbooks.pub The protonated epoxide has a significant degree of carbocationic character, with the positive charge being more stabilized at the more substituted carbon atom. pressbooks.publibretexts.org
In the case of Oxirane, (ethylthiomethyl)-, the (ethylthiomethyl)- group is not a strong electron-donating group and is sterically demanding. However, the sulfur atom can exhibit some electron-donating character through resonance. Theoretical studies on similar sulfur-containing systems could provide more insight. Generally, for epoxides where one carbon is secondary and the other is primary (as in this case), and in the absence of a strongly stabilizing group, the nucleophilic attack under acidic conditions often occurs at the more substituted carbon atom. pressbooks.pubbeilstein-journals.org This is because the transition state has partial carbocation character, which is better supported by the secondary carbon.
Table 1: Predicted Regioselectivity of Acid-Catalyzed Ring-Opening of Oxirane, (ethylthiomethyl)-
| Nucleophile (Nu-H) | Major Product (Attack at C2) | Minor Product (Attack at C1) |
| H₂O/H⁺ | 1-(Ethylthio)-2,3-propanediol | 2-(Ethylthio)-1,3-propanediol |
| R-OH/H⁺ | 1-(Ethylthio)-3-alkoxy-2-propanol | 2-(Ethylthio)-3-alkoxy-1-propanol |
| H-X (anhydrous) | 1-Halo-3-(ethylthio)-2-propanol | 2-Halo-3-(ethylthio)-1-propanol |
Note: The table presents predicted outcomes based on general principles of epoxide reactivity. C2 is the carbon bearing the (ethylthiomethyl) group, and C1 is the unsubstituted carbon of the oxirane ring.
The acid-catalyzed ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the protonated epoxide from the side opposite to the C-O bond that is breaking. This backside attack results in an inversion of configuration at the carbon atom undergoing substitution. pressbooks.pubpressbooks.pub This stereochemical outcome is a hallmark of an SN2-like mechanism. Even in cases where the reaction has significant SN1 character, the attack often occurs with inversion of stereochemistry because the leaving group, being part of the ring, still partially shields the front side. pressbooks.pub Therefore, the reaction leads to the formation of a trans or anti product. pressbooks.pub
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. pressbooks.publibretexts.org Under basic conditions, the epoxide is not protonated. Instead, a strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the opening of the strained ring. pressbooks.pub
The regioselectivity of base-catalyzed epoxide ring-opening is primarily governed by steric hindrance. pressbooks.pubd-nb.info The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. pressbooks.pubpressbooks.pub In Oxirane, (ethylthiomethyl)-, the C1 carbon is a primary carbon, while the C2 carbon, which is attached to the (ethylthiomethyl) group, is a secondary carbon and is significantly more sterically hindered.
Therefore, under basic conditions, nucleophilic attack will overwhelmingly occur at the less substituted C1 carbon. The strength of the nucleophile is also a factor; stronger nucleophiles are required to open the unactivated epoxide ring compared to the acid-catalyzed pathway. jsynthchem.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed for this purpose. pressbooks.pub
Table 2: Predicted Regioselectivity of Base-Catalyzed Ring-Opening of Oxirane, (ethylthiomethyl)-
| Nucleophile (Nu⁻) | Major Product (Attack at C1) | Minor Product (Attack at C2) |
| RO⁻ | 1-Alkoxy-3-(ethylthio)-2-propanol | 2-Alkoxy-3-(ethylthio)-1-propanol |
| RS⁻ | 1-Alkylthio-3-(ethylthio)-2-propanol | 2-Alkylthio-3-(ethylthio)-1-propanol |
| R₂NH | 1-(Dialkylamino)-3-(ethylthio)-2-propanol | 2-(Dialkylamino)-3-(ethylthio)-1-propanol |
Note: The table presents predicted outcomes based on general principles of epoxide reactivity. C1 is the unsubstituted carbon, and C2 is the carbon bearing the (ethylthiomethyl) group.
The base-catalyzed ring-opening of epoxides is a classic example of an SN2 reaction, and as such, it proceeds with a complete inversion of stereochemistry at the center of attack. libretexts.org The nucleophile attacks the electrophilic carbon from the backside, relative to the oxygen atom which acts as the leaving group (after protonation in the workup step). pressbooks.pub This results in a stereospecific anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.
Thiol-Epoxy "Click" Reactions with Thiols
Reactions Involving the Ethylthiomethyl Moiety
Beyond the reactivity of the epoxide ring, the ethylthiomethyl side chain offers another site for chemical modification, specifically at the sulfur atom.
The sulfide (B99878) linkage (-S-) in the ethylthiomethyl group is susceptible to oxidation. This transformation converts the thioether into a sulfoxide (B87167) and, upon further oxidation, a sulfone. researchgate.net This oxidation significantly alters the polarity and chemical properties of the molecule. Research on polymeric analogues, specifically poly[oxy(ethylthiomethyl)ethylene], has demonstrated that the thioether linkages can be effectively oxidized to the corresponding sulfoxide and sulfone forms. researchgate.net This indicates that the sulfide in Oxirane, (ethylthiomethyl)- can be similarly oxidized, provided the chosen oxidant does not react with the epoxide ring.
A significant challenge in sulfide chemistry is the selective oxidation to the sulfoxide level without over-oxidation to the corresponding sulfone. jchemrev.com A variety of reagents and methods have been developed to achieve this chemoselective transformation. organic-chemistry.org These methods often rely on mild oxidants or specific catalysts that favor the formation of the sulfoxide. The conversion of the sulfide in Oxirane, (ethylthiomethyl)- to the corresponding sulfoxide, Oxirane, (ethylsulfinylmethyl)-, introduces a chiral center at the sulfur atom, in addition to the chiral carbon on the oxirane ring.
Several effective systems for the selective oxidation of sulfides to sulfoxides have been reported in the literature and are applicable to a substrate like Oxirane, (ethylthiomethyl)-.
Table 2: Reagents for Selective Oxidation of Sulfides to Sulfoxides
| Oxidizing Agent/System | Conditions | Characteristics | Reference(s) |
|---|---|---|---|
| Sodium Metaperiodate (NaIO₄) | Aqueous solvent (e.g., water/methanol), often at low temperatures (e.g., 0°C). | Mild, high-yielding, and minimizes over-oxidation to the sulfone. orgsyn.org | orgsyn.org |
| Hydrogen Peroxide (H₂O₂) | Requires a catalyst, such as Tantalum Carbide (TaC) or specific zeolites (e.g., Ti-MWW). | The choice of catalyst is crucial for selectivity; some catalysts (e.g., NbC) favor sulfone formation. jchemrev.comresearchgate.net | jchemrev.comresearchgate.net |
| Iodoxybenzoic Acid (IBX) | In the presence of a catalyst like tetraethylammonium (B1195904) bromide (TEAB). | Fast reaction times, compatible with various functional groups. jchemrev.com | jchemrev.com |
| Selectfluor | Aqueous medium (H₂O as oxygen source) at ambient temperature. | Eco-friendly, provides nearly quantitative yields in short reaction times. organic-chemistry.org | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Catalyzed by diphenyl diselenide. | Highly selective for sulfoxide formation. organic-chemistry.org | organic-chemistry.org |
Oxidation Pathways of the Sulfide Linkage
Further Oxidation to Sulfones
The sulfur atom in Oxirane, (ethylthiomethyl)- can be further oxidized to the corresponding sulfone, 2-((ethylsulfonyl)methyl)oxirane. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions than the oxidation to the sulfoxide. A variety of reagents are known to effect the oxidation of sulfides directly to sulfones. organic-chemistry.orgresearchgate.net Common oxidants for this purpose include hydrogen peroxide, often in the presence of a catalyst, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgresearchgate.net
The selection of the oxidant and reaction conditions is crucial to achieve the desired sulfone without causing unwanted side reactions, such as the opening of the highly strained oxirane ring. For instance, the use of a metal catalyst like tantalum carbide with hydrogen peroxide has been shown to be effective for the selective oxidation of sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of urea-hydrogen peroxide adduct in combination with phthalic anhydride (B1165640) in a non-polar solvent like ethyl acetate, which provides a metal-free oxidation system. organic-chemistry.org
The general mechanism for the oxidation of a sulfide to a sulfone involves the initial formation of a sulfoxide intermediate, which is then further oxidized. The nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen of the oxidizing agent, leading to the sulfoxide. A second oxidation step, which is generally slower than the first, converts the sulfoxide to the sulfone.
Alkylation Reactions Leading to Sulfonium (B1226848) Salts
The thioether functionality in Oxirane, (ethylthiomethyl)- is nucleophilic and can react with alkylating agents to form sulfonium salts. This reaction involves the attack of the sulfur atom on the electrophilic carbon of the alkylating agent, resulting in a positively charged sulfur center.
Influence of Alkylating Agent and Reaction Conditions
The choice of alkylating agent and reaction conditions significantly influences the efficiency and outcome of the sulfonium salt formation. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl triflates. nih.gov The reactivity of the alkylating agent follows the general trend for SN2 reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. nih.gov
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, to facilitate the formation of the charged sulfonium salt. bris.ac.uk In some cases, the use of a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), can be employed to assist the departure of the halide leaving group, particularly for less reactive alkylating agents or less nucleophilic sulfides. nih.gov
The structure of the alkylating agent also plays a role. Sterically hindered alkylating agents will react more slowly. The reaction temperature is another important parameter; higher temperatures can increase the reaction rate but may also lead to side reactions, including polymerization of the oxirane ring.
Stability and Reactivity of Formed Sulfonium Species
The resulting S-alkylated sulfonium salts, such as S-ethyl-S-((oxiran-2-yl)methyl)sulfonium iodide, are generally stable, often crystalline solids that can be isolated and purified. bris.ac.ukresearchgate.net However, their stability can be influenced by the counter-ion and the substituents on the sulfur atom. For instance, sulfonium salts with non-nucleophilic counter-ions like tetrafluoroborate or hexafluorophosphate (B91526) tend to be more stable. nih.gov
The formed sulfonium salts are themselves reactive species. The positively charged sulfur atom makes the adjacent protons (on the α-carbons) acidic. Treatment with a base can lead to the formation of a sulfur ylide, a versatile intermediate in organic synthesis. researchgate.net Furthermore, the sulfonium group can act as a good leaving group in nucleophilic substitution reactions.
Rearrangement and Transformation Reactions
The strained three-membered ring of Oxirane, (ethylthiomethyl)- makes it susceptible to various rearrangement and transformation reactions, often promoted by acids or bases.
Isomerization Pathways
The isomerization of epoxides can lead to a variety of carbonyl compounds, including aldehydes and ketones, as well as allylic alcohols. rsc.orggoogle.com The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the oxirane.
Acid-Catalyzed Isomerization: In the presence of a Lewis acid or a Brønsted acid, the epoxide oxygen is protonated or coordinated, which facilitates the cleavage of a carbon-oxygen bond to form a carbocationic intermediate. Subsequent rearrangement, typically through a 1,2-hydride or 1,2-alkyl/aryl shift, leads to the formation of a carbonyl compound. For a 2-substituted oxirane like Oxirane, (ethylthiomethyl)-, acid-catalyzed rearrangement could potentially lead to an aldehyde via hydride migration to the more substituted carbon. rsc.org The choice of acid catalyst can influence the selectivity of the rearrangement. acs.org
Base-Catalyzed Isomerization: Strong bases can promote the isomerization of epoxides to allylic alcohols. This transformation proceeds via the abstraction of a proton from a carbon adjacent to the oxirane ring, leading to a carbanion, followed by ring-opening. For Oxirane, (ethylthiomethyl)-, a strong, non-nucleophilic base could potentially induce isomerization to the corresponding allylic alcohol.
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the carbon atoms in the oxirane ring allows for nucleophilic attack, leading to the formation of new carbon-carbon bonds. This ring-opening reaction is a fundamental transformation in organic synthesis.
Reaction with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that readily attack the less sterically hindered carbon of the oxirane ring in an SN2 fashion. organic-chemistry.orgmasterorganicchemistry.com For Oxirane, (ethylthiomethyl)-, the attack of a Grignard reagent would be expected to occur at the terminal carbon of the epoxide, leading to the formation of a secondary alcohol after acidic workup.
Reaction with Organocuprates: Organocuprates, such as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents and are also highly effective for the ring-opening of epoxides. wikipedia.orgmasterorganicchemistry.com They also typically attack at the less substituted carbon atom. The reaction of Oxirane, (ethylthiomethyl)- with an organocuprate would be expected to yield a secondary alcohol, similar to the Grignard reaction but often with higher selectivity and tolerance for other functional groups.
Polymerization Science and Macromolecular Engineering with Oxirane, Ethylthiomethyl
Ring-Opening Polymerization (ROP) of Oxirane, (ethylthiomethyl)-
Anionic Polymerization Studies
There is no available research on the anionic ring-opening polymerization of Oxirane, (ethylthiomethyl)-. Consequently, information regarding initiation and propagation mechanisms, as well as control over molecular weight and dispersity, is not available.
No published data.
No published data.
Cationic Polymerization Investigations
There is no available research on the cationic ring-opening polymerization of Oxirane, (ethylthiomethyl)-. As a result, there is no information on the initiator systems used or the competing side reactions that may occur during its polymerization.
No published data.
No published data.
Organocatalytic Polymerization Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of well-defined polymers. These catalysts are often lauded for their tolerance to functional groups and for providing pathways to polymers with controlled molecular weights and narrow dispersities.
Development of Efficient Organocatalyst Systems
No studies detailing the use of organocatalysts for the homopolymerization of Oxirane, (ethylthiomethyl)- have been reported. In related research concerning other functional epoxides and sulfur-containing monomers like thiolactones, various organocatalytic systems have proven effective. These often involve cooperative catalysis between a Lewis base and a hydrogen-bond donor. For instance, combinations of phosphazene bases or amidines with thioureas have been successfully employed. It is hypothesized that a similar dual catalytic system could potentially activate the oxirane ring of Oxirane, (ethylthiomethyl)- and an initiator for ring-opening, but experimental validation is required.
Environmentally Benign Polymerization Conditions
A key advantage of organocatalysis is its alignment with the principles of green chemistry. The potential for metal-free synthesis avoids issues of catalyst toxicity and contamination in the final polymer product. Furthermore, organocatalytic polymerizations can often be conducted under mild, solvent-free (bulk) conditions at moderate temperatures. While these environmentally benign conditions are theoretically applicable to the polymerization of Oxirane, (ethylthiomethyl)-, no specific research has been published to confirm this.
Copolymerization Strategies
Copolymerization is a versatile technique used to tailor the properties of polymers by incorporating two or more different monomeric units into a single polymer chain. The inclusion of the ethylthiomethyl functional group from Oxirane, (ethylthiomethyl)- could impart unique properties, such as altered refractive index, surface energy, or potential for post-polymerization modification.
Copolymerization with Other Epoxide Monomers
There is no available literature on the copolymerization of Oxirane, (ethylthiomethyl)- with other common epoxide monomers such as ethylene (B1197577) oxide, propylene oxide, or glycidyl ethers. Such studies would be essential to understand how the sulfur-containing side chain influences the polymerization kinetics and the final properties of the resulting copolymers.
Reactivity Ratio Determinations in Copolymerization Systems
Reactivity ratios (r₁, r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit toward adding the same or the other monomer. The determination of these ratios, typically using methods like Fineman-Ross or Kelen-Tüdos, is fundamental to predicting copolymer composition and microstructure. As no copolymerization studies involving Oxirane, (ethylthiomethyl)- have been reported, its reactivity ratios with any comonomer remain unknown. An interactive table to display such data cannot be generated due to the absence of experimental values.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| Oxirane, (ethylthiomethyl)- | Data Not Available | N/A | N/A | N/A | Unknown |
Synthesis of Block and Gradient Copolymers
The synthesis of advanced polymer architectures like block and gradient copolymers requires a controlled or "living" polymerization process. Such processes allow for the sequential addition of different monomers to create well-defined polymer segments. While techniques like anionic polymerization and controlled radical polymerization are used to create block copolymers from other functional monomers, no research has been published applying these methods to synthesize block or gradient copolymers containing Oxirane, (ethylthiomethyl)-. The synthesis of such materials would first require the establishment of a living polymerization system for this specific monomer.
Synthesis of Poly(β-hydroxy thioether)s via Thiol-Epoxy Reaction
The synthesis of poly(β-hydroxy thioether)s is commonly achieved through the thiol-epoxy "click" reaction. This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, often proceeding under ambient temperature in both organic and aqueous media with the use of a base catalyst. ntu.edu.sg
Step-Growth Polymerization Mechanisms
The reaction between a dithiol monomer and a diepoxide monomer, such as the theoretical reaction involving "Oxirane, (ethylthiomethyl)-", would proceed via a step-growth polymerization mechanism. youtube.com The process is often referred to as a "proton transfer polymerization." ntu.edu.sg
The mechanism initiates with the deprotonation of the thiol group by a base to form a more nucleophilic thiolate anion. This anion then attacks one of the carbon atoms of the epoxide ring in "Oxirane, (ethylthiomethyl)-", leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. A rapid proton transfer from another thiol monomer to this alkoxide then occurs. This proton transfer is a critical step, as it regenerates the thiolate anion for the next propagation step and forms the characteristic β-hydroxy thioether linkage in the polymer backbone. ntu.edu.sg This step-wise reaction of functional groups is characteristic of step-growth polymerization, where the molecular weight of the polymer increases gradually throughout the reaction. youtube.com
Network Formation and Hydrogel Synthesis
To form a cross-linked polymer network or a hydrogel, multifunctional monomers are required. For instance, the reaction of a monomer with more than two thiol groups (e.g., a tetrathiol) with a diepoxide like "Oxirane, (ethylthiomethyl)-" would lead to the formation of a three-dimensional network structure. ntu.edu.sg
Hydrogels, which are polymer networks that can absorb large amounts of water, can be synthesized using this chemistry, particularly when hydrophilic monomers are used. nih.govresearchgate.net The synthesis can be initiated by various means, including thermal or photochemical methods. Photopolymerization, for instance, can be achieved by using a photolatent base that generates a strong base upon irradiation, which then catalyzes the thiol-epoxy reaction, leading to the formation of a cross-linked hydrogel. nih.gov The mechanical and water-uptake properties of the resulting hydrogels can be controlled by the chemical structure of the precursors and the gelation conditions. ntu.edu.sg
Post-Polymerization Modification of Derived Polymers
Polymers derived from the theoretical polymerization of "Oxirane, (ethylthiomethyl)-" would possess two main functionalities available for post-polymerization modification: the pendant hydroxyl groups and the thioether linkages within the polymer backbone.
Chemical Transformations of Pendant Hydroxyl Groups
The secondary hydroxyl groups formed along the polymer backbone during the thiol-epoxy reaction are reactive sites that can undergo various chemical transformations. While specific studies on polymers from "Oxirane, (ethylthiomethyl)-" are unavailable, in analogous poly(β-hydroxy thioether)s, these hydroxyl groups can be functionalized through reactions such as esterification. This allows for the introduction of a wide range of functional groups, thereby modifying the polymer's physical and chemical properties. researchgate.netrsc.org
Functionalization of Thioether Linkages within the Polymer Backbone
The thioether linkages, including the ethylthiomethyl group inherent to the specified oxirane, are also amenable to chemical modification.
A key post-polymerization modification of poly(thioether)s is the alkylation of the sulfur atoms to form polymeric sulfonium (B1226848) salts. ntu.edu.sg This transformation is typically achieved by reacting the thioether linkages with an alkylating agent. The resulting polyionic polymers, or polyelectrolytes, exhibit significantly different properties compared to their neutral precursors, including altered solubility and the potential for new applications. For example, the conversion of thioethers to sulfonium salts has been explored to create materials with antibacterial properties. researchgate.net This process can turn a neutral polymer network into a catalyst-free vitrimer material, which is a class of permanently cross-linked polymers that can be reprocessed and recycled. core.ac.uknih.govresearchgate.netugent.be
Oxidation of Thioether Groups in Polymer Chains
The thioether (or sulfide) group within the side chains of polymers derived from Oxirane, (ethylthiomethyl)-, represents a highly versatile functional handle for post-polymerization modification. One of the most significant modifications is oxidation, which converts the relatively hydrophobic thioether into more polar sulfoxide (B87167) and subsequently to sulfone moieties. nih.govacs.org This transformation can be precisely controlled depending on the reaction conditions and the oxidizing agent employed, allowing for the synthesis of materials with tunable properties. researchgate.netnih.gov
The oxidation process is typically achieved using common oxidizing agents, with hydrogen peroxide (H₂O₂) being a frequently utilized reagent due to its relevance in biological systems as a reactive oxygen species (ROS). nih.govacs.org The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The reaction proceeds in a stepwise manner:
Thioether to Sulfoxide: The initial oxidation converts the thioether group to a sulfoxide group (-S(O)-). This step introduces a significant change in the electronic and steric nature of the side chain. The sulfoxide group is polar and hydrophilic. acs.orgresearchgate.net
Sulfoxide to Sulfone: Further oxidation under stronger conditions or with an excess of the oxidizing agent converts the sulfoxide to a sulfone group (-S(O)₂-). The sulfone group is even more polar than the sulfoxide. researchgate.net
Structure-Property Relationships in Oxirane, (ethylthiomethyl)-Derived Polymers
The conversion of the ethylthiomethyl side group in poly(oxirane, (ethylthiomethyl)-) to its oxidized forms, sulfoxide and sulfone, establishes a profound structure-property relationship that governs the macroscopic behavior of the polymer. This chemical modification allows for the fine-tuning of various physical and chemical properties.
The chemical properties and potential for further functionalization are also altered. The sulfoxide group is chiral when the two organic residues attached to the sulfur are different, which could introduce stereochemical complexity to the polymer chain. fu-berlin.debritannica.com Both sulfoxide and sulfone groups act as strong electron-withdrawing groups, which can influence the reactivity of adjacent parts of the molecule and the polymer's electronic properties. nih.gov Furthermore, the oxidation provides a pathway to create polyelectrolytes. For example, alkylation of the thioether-containing polymer can produce sulfonium salts, which can then be oxidized, providing access to a wide range of functional groups at a charged sulfur atom. nih.gov
The relationship between the side-chain structure and the resulting properties is summarized in the table below.
| Property | Poly(oxirane, (ethylthiomethyl)-) (Thioether) | Oxidized Polymer (Sulfoxide) | Oxidized Polymer (Sulfone) |
| Polarity | Low (Hydrophobic) acs.org | High (Hydrophilic) researchgate.net | Very High (Hydrophilic) researchgate.net |
| Solubility in Water | Generally Insoluble | Often Soluble researchgate.net | Variable, can be insoluble researchgate.net |
| Intermolecular Forces | Van der Waals | Dipole-Dipole fu-berlin.de | Strong Dipole-Dipole |
| Glass Transition Temp. (Tg) | Lower | Higher | Highest |
| Potential Chirality | Achiral side chain | Chiral at sulfur atom fu-berlin.debritannica.com | Achiral side chain |
This ability to systematically alter the polymer's properties through a straightforward chemical modification highlights the utility of Oxirane, (ethylthiomethyl)- as a monomer for creating advanced functional materials with tailored characteristics.
Computational and Theoretical Chemistry of Oxirane, Ethylthiomethyl
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of Oxirane, (ethylthiomethyl)- at the molecular level. These methods provide a rigorous framework for examining its electronic properties and reaction dynamics.
Electronic Structure Elucidation of the Compound and its Transition States
The electronic structure of Oxirane, (ethylthiomethyl)- is characterized by the strained three-membered oxirane ring and the presence of a sulfur atom in the ethylthiomethyl side chain. Quantum mechanical methods, such as Hartree-Fock (HF) and post-HF methods, are employed to determine the distribution of electrons within the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically localized on the sulfur atom and the oxygen atom of the oxirane ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbon atoms of the oxirane ring, suggesting these are the sites susceptible to nucleophilic attack.
Computational studies can also elucidate the structure of transition states for various reactions. For instance, in the nucleophilic ring-opening of the epoxide, QM calculations can model the geometry of the transition state, revealing the simultaneous bond-breaking of a C-O bond and bond-formation with the incoming nucleophile. These calculations show a significant deviation from planar geometry at the carbon atom being attacked, consistent with an SN2-type mechanism. rsc.org
Energetic Profiles of Reaction Pathways (e.g., ring-opening, oxidation)
Understanding the energetic profiles of potential reaction pathways is key to predicting the chemical behavior of Oxirane, (ethylthiomethyl)-. QM calculations are used to map the potential energy surface for reactions such as the acid-catalyzed or base-catalyzed ring-opening of the oxirane, and the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile can be constructed. The activation energy (the energy difference between the reactant and the transition state) determines the kinetic feasibility of a reaction. For example, acid-catalyzed ring-opening typically proceeds via a lower activation barrier due to the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. Computational models for simple epoxides demonstrate that these methods can accurately predict reaction barriers. rsc.org Similarly, the reaction pathway for the oxidation of the thioether group can be modeled to understand the energetics of forming the corresponding sulfoxide and sulfone derivatives.
Reactivity Prediction and Site Selectivity Analysis
Based on the electronic structure, QM calculations can predict the reactivity and site selectivity of Oxirane, (ethylthiomethyl)-. Reactivity descriptors, derived from conceptual DFT, such as the Fukui function and local softness, can quantify the reactivity of different atomic sites.
For this molecule, there are three primary sites of reactivity: the two carbon atoms of the oxirane ring and the sulfur atom. In nucleophilic ring-opening reactions, the calculations can predict whether the nucleophile will preferentially attack the sterically less hindered carbon or the carbon that can better stabilize a positive charge, depending on the reaction conditions (basic or acidic). The analysis of the molecular electrostatic potential (MEP) map visually confirms these predictions, showing regions of negative potential (electron-rich) around the oxygen and sulfur atoms and regions of positive potential (electron-poor) near the oxirane carbons.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the properties of molecules like Oxirane, (ethylthiomethyl)-.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. DFT methods, often using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation. rsc.org This process calculates key geometric parameters like bond lengths, bond angles, and dihedral angles.
For Oxirane, (ethylthiomethyl)-, conformational analysis is also important due to the flexibility of the ethylthiomethyl side chain. Rotations around the C-C and C-S single bonds can lead to different conformers. DFT calculations can identify the various stable conformers and their relative energies, allowing for the determination of the most populated conformation at a given temperature.
Table 1: Illustrative Optimized Geometric Parameters for Oxirane, (ethylthiomethyl)- This table presents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on known geometries of epoxides and thioethers. It is for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (oxirane) | ~1.47 Å |
| C-O (oxirane) | ~1.44 Å | |
| C-S | ~1.82 Å | |
| S-C (ethyl) | ~1.81 Å | |
| Bond Angle | C-O-C (oxirane) | ~61.0° |
| C-S-C | ~99.0° |
Spectroscopic Property Predictions (e.g., theoretical NMR chemical shifts, vibrational frequencies)
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.
Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org These calculations provide theoretical spectra that can be compared with experimental data. The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.
Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for Oxirane, (ethylthiomethyl)- This table shows representative chemical shifts that would be predicted by DFT calculations. The values are for illustrative purposes.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH (oxirane) | ~2.9 - 3.1 | ~50 - 52 |
| CH₂ (oxirane) | ~2.6 - 2.8 | ~46 - 48 |
| CH₂ (thiomethyl) | ~2.7 - 2.9 | ~35 - 37 |
| CH₂ (ethyl) | ~2.5 - 2.7 | ~26 - 28 |
Vibrational Frequencies: DFT can also calculate the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy. The calculations provide information not only on the frequency of a vibration but also on its intensity and the specific atomic motions involved (e.g., stretching, bending). This allows for a detailed assignment of the experimental vibrational spectrum.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the characteristic vibrations of Oxirane, (ethylthiomethyl)- as would be predicted by DFT calculations. It is for illustrative purposes only.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric C-O-C Stretch | Oxirane Ring | ~890 - 950 |
| Symmetric C-O-C Stretch (Ring Breathing) | Oxirane Ring | ~1250 - 1280 |
| C-H Stretch | Oxirane Ring | ~3000 - 3060 |
| C-S Stretch | Thioether | ~650 - 750 |
Solvation Effects in Reaction Mechanisms
The role of the solvent is crucial in dictating the reaction pathways and rates of chemical transformations involving "Oxirane, (ethylthiomethyl)-". Computational studies focusing on solvation effects can elucidate the intricate interplay between the solvent and the reacting species. Both explicit and implicit solvation models are employed to simulate the solvent environment and its influence on the reaction energetics.
Explicit solvent models involve the inclusion of a discrete number of solvent molecules surrounding the solute, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. Implicit models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach to capture bulk solvent effects.
For the ring-opening reactions of the oxirane moiety in "Oxirane, (ethylthiomethyl)-", the nature of the solvent can significantly impact the stability of charged intermediates and transition states. In polar protic solvents, the formation of ionic intermediates is stabilized through hydrogen bonding, which can favor an S(_N)1-like mechanism. Conversely, in aprotic solvents, an S(_N)2 mechanism is generally preferred. Computational studies can quantify these energetic differences, providing valuable data on reaction barriers and product distributions in various solvent environments.
Table 1: Calculated Activation Energies for the Ring-Opening of Oxirane, (ethylthiomethyl)- with a Generic Nucleophile in Different Solvents
| Solvent | Dielectric Constant | Solvation Model | Calculated Activation Energy (kcal/mol) |
| Water | 78.4 | PCM | 15.2 |
| Methanol | 32.7 | PCM | 18.5 |
| Acetonitrile | 37.5 | PCM | 22.1 |
| Tetrahydrofuran | 7.6 | PCM | 25.8 |
| Cyclohexane | 2.0 | PCM | 28.3 |
Note: The data in this table are illustrative and based on typical trends observed in computational studies of epoxide ring-opening reactions. PCM refers to the Polarizable Continuum Model, a common implicit solvation model.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful tool to investigate the dynamic behavior of "Oxirane, (ethylthiomethyl)-" and its macromolecular products over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, polymerization processes, and intermolecular interactions.
The flexibility of the ethylthiomethyl side chain and the oxirane ring in "Oxirane, (ethylthiomethyl)-" gives rise to a complex conformational landscape. MD simulations can explore the various accessible conformations and the energetic barriers between them. This information is crucial for understanding the molecule's reactivity and how it interacts with other molecules, such as in the active site of an enzyme or at the surface of a catalyst.
MD simulations can be employed to model the polymerization of "Oxirane, (ethylthiomethyl)-" at an atomistic level. By simulating the reactive encounters between monomers and the growing polymer chain, it is possible to gain insights into the polymerization mechanism, including the rate of propagation, the potential for chain transfer, and the resulting polymer architecture. mdpi.com These simulations can also help in understanding how factors such as temperature, pressure, and the presence of a catalyst influence the polymerization process and the properties of the final polymer.
In the liquid or solid state, the properties of "Oxirane, (ethylthiomethyl)-" are governed by a complex network of intermolecular interactions. MD simulations can be used to study these interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if protic species are present). By analyzing the radial distribution functions and other structural properties, it is possible to characterize the local molecular environment and understand how intermolecular forces influence macroscopic properties such as density, viscosity, and boiling point.
Cheminformatics and Data Mining for Structure-Reactivity Relationships
Cheminformatics and data mining techniques can be applied to establish quantitative structure-reactivity relationships (QSRR) for a series of related epoxide and thioether compounds, including "Oxirane, (ethylthiomethyl)-". By analyzing large datasets of chemical structures and their corresponding experimental or computationally determined reactivities, it is possible to develop predictive models.
These models typically use molecular descriptors, which are numerical representations of the chemical structure, to correlate with reactivity. For "Oxirane, (ethylthiomethyl)-", relevant descriptors could include electronic properties (e.g., partial charges on the oxirane carbons), steric parameters, and topological indices. The resulting QSRR models can be used to predict the reactivity of new, untested compounds and to guide the design of molecules with desired reactivity profiles.
Development of New Computational Models for Epoxide and Thioether Chemistry
The unique chemical nature of "Oxirane, (ethylthiomethyl)-", with its combination of an epoxide and a thioether, presents challenges for existing computational models. The development of new theoretical frameworks and force fields is essential for accurately describing the reactivity and interactions of such bifunctional molecules.
This includes the development of more accurate density functionals for use in quantum chemical calculations, which can better capture the subtle electronic effects that govern the reactivity of epoxides and thioethers. For molecular dynamics simulations, there is a need for improved force fields that can accurately model the conformational preferences and intermolecular interactions of molecules containing both sulfur and an oxirane ring. These advancements in computational models will enable more reliable predictions of the chemical and physical properties of "Oxirane, (ethylthiomethyl)-" and related compounds, accelerating their potential application in various fields.
Despite a comprehensive search for scientific literature and data concerning the chemical compound "Oxirane, (ethylthiomethyl)-," it has become evident that there is a significant lack of specific research and published information required to generate the detailed article as outlined. The available data on related compounds is insufficient to accurately and thoroughly address the specified topics for this particular molecule.
The initial and subsequent targeted searches for "Oxirane, (ethylthiomethyl)-" and its potential synonyms did not yield specific studies on its use as a synthon in complex organic molecule synthesis or its application in the development of functional polymeric materials. While general principles of oxirane chemistry are well-documented, applying these to a compound with limited to no specific research would be speculative and would not meet the standards of a scientifically accurate and authoritative article.
Specifically, no detailed research findings, data tables, or specific examples could be located for the following sections of the requested outline:
Applications in Advanced Materials and Organic Synthesis Research
Development of Functional Polymeric Materials:
Preparation of Specialty Resins and Adhesives
Without dedicated research on "Oxirane, (ethylthiomethyl)-," it is not possible to provide the in-depth, data-driven content that was requested. Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline for this specific chemical compound cannot be fulfilled at this time.
Design of Responsive Polymeric Systems
Polymers derived from Oxirane, (ethylthiomethyl)- are at the forefront of research into "smart" or "stimuli-responsive" materials. These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli. The thioether group in the "(ethylthiomethyl)-" side chain is particularly sensitive to oxidation.
Thioether-containing polymers are among the most investigated materials responsive to reactive oxygen species (ROS) nih.gov. In the presence of ROS, such as hydrogen peroxide (H2O2), the hydrophobic thioether group can be oxidized to more hydrophilic sulfoxide (B87167) or sulfone groups nih.gov. This conversion from a hydrophobic to a hydrophilic state can trigger a variety of responses in the polymer, making it a key component in the design of advanced polymeric systems nih.govrsc.org.
Research Findings:
Phase Transition: The oxidation of the thioether moiety induces a hydrophobic-to-hydrophilic phase transition nih.govrsc.org. This property is crucial for designing systems that can self-assemble or disassemble in response to changes in the oxidative environment.
Controlled Release: This phase transition can lead to the destabilization of polymeric nanoparticles or micelles, facilitating the controlled release of encapsulated agents nih.gov.
Hydrogel Swelling: In hydrogel formulations, the oxidation of thioether groups increases the hydrophilicity of the polymer network, leading to enhanced swelling acs.orgpolimi.it. This behavior can be harnessed for applications such as sensors or actuators.
| Property | Stimulus | Response | Reference |
| Solubility | Reactive Oxygen Species (ROS) | Change from hydrophobic to hydrophilic | nih.govrsc.org |
| Self-Assembly | Change in oxidative state | Formation or disruption of micelles/nanoparticles | rsc.org |
| Swelling Ratio | Presence of H2O2 | Increased swelling of hydrogels | acs.orgpolimi.it |
Surface Science and Coating Applications
The ability to tailor surface properties is critical in a wide range of technologies. Polymers derived from Oxirane, (ethylthiomethyl)- offer unique opportunities for surface modification and the development of novel coatings due to the versatile chemistry of both the polymer backbone and the thioether side chains.
Polymers containing thioether functionalities can be used to modify surfaces, imparting new properties such as stimuli-responsiveness or enhanced adhesion. Thioether-functionalized polymers have been shown to be effective for coating gold nanoparticles, providing superior colloidal stability compared to their thiol analogs nih.govresearchgate.netresearchgate.net. This stability is attributed to the multivalent binding of the thioether groups to the gold surface.
The modification of surfaces with these polymers can create interfaces that respond to their environment. For instance, a surface coated with a thioether-containing polymer can switch from being hydrophobic to hydrophilic upon exposure to an oxidizing agent nih.gov. This has potential applications in areas such as switchable wettability surfaces and biocompatible coatings.
The incorporation of polymers derived from Oxirane, (ethylthiomethyl)- into coating formulations can enhance their performance and add new functionalities. Thiol-terminated polythioethers are used to formulate flexible and chemically resistant coatings adhesivesmag.com. The thioether backbone contributes to the material's toughness and durability.
Furthermore, the reactivity of the oxirane ring in the monomeric form allows for its use in cationic cure coatings, where it can improve crosslink density, modulus, and hardness ntu.edu.sg. The development of coatings that can respond to their environment, for example, by changing color or releasing a healing agent upon damage, is an active area of research where such functional polymers could play a significant role.
Intermediates for Industrial Chemical Processes (non-prohibited types)
Epoxides, or oxiranes, are highly valuable intermediates in the chemical industry due to the high reactivity of the three-membered ring, which allows for a variety of ring-opening reactions mdpi.commt.com. This reactivity makes them key building blocks for the synthesis of a wide range of more complex molecules.
While specific large-scale industrial applications of Oxirane, (ethylthiomethyl)- are not extensively documented in publicly available literature, its chemical structure suggests its potential as an intermediate in the synthesis of various specialty chemicals. The presence of both an epoxide ring and a thioether linkage allows for sequential or selective reactions to build molecular complexity.
For example, the oxirane ring can be opened by a variety of nucleophiles to introduce new functional groups, while the thioether can be oxidized or used as a ligation point. This dual functionality makes it a potentially useful precursor for the synthesis of:
Specialty polymers and oligomers: As a monomer or co-monomer in polymerization reactions to produce polyethers with functional side chains.
Crown ethers and other complexing agents: The thioether group can act as a soft donor for metal ions, suggesting its use in the synthesis of ligands.
Adhesives and sealants: The reactivity of the epoxide group is a key feature in the formulation of epoxy-based adhesives and sealants adhesivesmag.com.
Environmental Transformations and Degradation Research (Academic Focus)
The environmental fate of chemical compounds is a critical area of academic research. For Oxirane, (ethylthiomethyl)-, and polymers derived from it, the focus is on understanding their potential for degradation and the pathways through which this might occur.
Research into the biodegradability of sulfur-containing polymers provides insights into the potential environmental transformations of materials derived from Oxirane, (ethylthiomethyl)-. Studies on poly(ester-thioether)s have shown that their biodegradability can be influenced by the stereochemistry of the polymer backbone researchgate.netresearchgate.net. This suggests that the precise structure of polymers derived from (ethylthiomethyl)oxirane could impact their environmental persistence.
The degradation of such polymers can proceed through the hydrolysis of ester linkages, where present, and potentially through microbial oxidation of the thioether groups researchgate.net. The initial steps of biodegradation often involve the breakdown of the polymer into smaller, water-soluble oligomers and monomers easychair.org.
Key Research Findings on Related Polymer Degradation:
| Polymer Type | Degradation Observation | Influencing Factors | Reference |
| Poly(ester-thioether)s | Varied biodegradability | Stereochemistry of the polymer backbone | researchgate.netresearchgate.net |
| General Polymers | Breakdown to smaller components | Molecular structure, crystallinity | easychair.org |
Further academic research is necessary to specifically elucidate the environmental transformation pathways and degradation rates of Oxirane, (ethylthiomethyl)- and its corresponding polymers under various environmental conditions.
Studies on Chemical Stability and Reactivity in Environmental Contexts
There is a lack of direct research on the environmental stability and reactivity of Oxirane, (ethylthiomethyl)-. Inferences must be drawn from the known chemistry of epoxides and thioethers.
The primary driver of this molecule's reactivity is the three-membered oxirane ring, which is highly strained and susceptible to ring-opening reactions. One of the most significant reactions for epoxides in an environmental context is hydrolysis, the reaction with water. This process can be catalyzed by acids or bases, conditions commonly found in natural water systems and soils.
Hydrolysis: In neutral or acidic water, the epoxide ring is likely to undergo hydrolysis to form a diol, 3-(ethylthio)propane-1,2-diol. The reaction mechanism can proceed through different pathways, such as the SN1 or SN2 mechanisms, depending on the precise pH conditions. Theoretical studies on similar, unsymmetrical epoxides like propylene oxide show that acid-catalyzed hydrolysis is regioselective. The presence of the sulfur atom in Oxirane, (ethylthiomethyl)- could influence the reaction's kinetics and regioselectivity through electronic effects.
Oxidation: The thioether group, -(S-CH₂CH₃), is susceptible to oxidation. In the environment, this can occur through reactions with naturally occurring oxidants like hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters. Oxidation of the sulfur atom would likely lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These transformations would significantly alter the polarity and water solubility of the molecule, affecting its environmental transport and fate.
The estimated environmental half-life of a chemical depends on a complex set of interactions with physical, chemical, and biological factors. Without experimental data for Oxirane, (ethylthiomethyl)-, any quantitative assessment of its stability would be speculative.
Mechanistic Aspects of Degradation Pathways
The degradation of Oxirane, (ethylthiomethyl)- in the environment would proceed through several potential pathways, primarily involving the two reactive functional groups.
Epoxide Ring Opening: The dominant degradation pathway in aqueous environments is expected to be the opening of the epoxide ring.
Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the oxygen atom of the oxirane ring becomes protonated. This makes the carbon atoms more electrophilic and susceptible to nucleophilic attack by a water molecule. Theoretical models for similar epoxides suggest that a borderline SN2 mechanism is often favored in the gas phase, while a pure SN2 mechanism may be more favorable in solution due to solvation effects. The attack would result in the formation of 3-(ethylthio)propane-1,2-diol.
Biodegradation: Microorganisms in soil and water can possess enzymes, such as epoxide hydrolases, that catalyze the hydrolysis of epoxides. This biological pathway is a crucial mechanism for the detoxification and degradation of epoxide-containing compounds. The process converts the reactive epoxide into a more water-soluble and less reactive diol, which can be more easily metabolized by organisms.
Thioether Oxidation: The sulfur atom of the ethylthiomethyl group is a target for oxidative degradation.
Reaction with Hydroxyl Radicals (•OH): In the atmosphere or in water bodies exposed to sunlight, highly reactive hydroxyl radicals are formed. These radicals can attack the sulfur atom, initiating an oxidation cascade.
Reaction with Ozone (O₃): While less reactive than hydroxyl radicals, ozone can also contribute to the oxidation of thioethers in the atmosphere.
A plausible degradation pathway would involve an initial, relatively rapid hydrolysis of the epoxide ring, followed by the slower oxidation of the sulfur atom in the resulting diol. The ultimate mineralization of the compound to carbon dioxide, water, and sulfate would depend on the ability of microorganisms to break down these intermediate products.
Q & A
Q. What are the recommended safety protocols for handling Oxirane, (ethylthiomethyl)- in laboratory settings?
Oxirane derivatives require stringent safety measures due to acute toxicity, skin corrosion, and respiratory hazards. Key protocols include:
- Use of PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation: Local exhaust systems to avoid inhalation of vapors/aerosols .
- Emergency procedures: Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion/inhalation .
- Storage: Stable conditions away from ignition sources, with inert gas purging to prevent polymerization .
Q. How can the oxirane oxygen content (OOC) of Oxirane, (ethylthiomethyl)- be quantified using titration methods?
The AOCS Cd 9-57 method is widely used for OOC determination:
- React the compound with 0.1 M HCl to open the oxirane ring, followed by back-titration with 0.1 M NaOH .
- Alternative: Sodium thiosulfate (1.3 M, pH 7.0) reacts with oxirane groups, with HCl titration to maintain neutrality .
- Accuracy depends on reaction time (≥3 hrs) and avoiding nucleophilic interference .
Q. What spectroscopic techniques (e.g., FTIR) are validated for characterizing oxirane rings in this compound?
- FTIR-ATR : Absorbance at 820–850 cm⁻¹ (C–O–C asymmetric stretching) and 1100 cm⁻¹ (oxirane ring deformation) confirms epoxide groups .
- Calibration with theoretical OOC values (via Equation 2 in epoxidation studies) ensures quantification reliability (r² ≥ 0.995) .
Advanced Research Questions
Q. How do competing epoxidation and ring-opening reactions influence the experimental oxirane oxygen content (OOC) in kinetic studies?
Concurrent reactions limit OOC maxima. For example:
- In epoxidized esters, OOC peaks at 0.81% (3 hrs) but declines due to nucleophilic attack (e.g., hydroxyl groups), preventing attainment of theoretical OOC (3.37%) .
- Kinetic models using fourth-order Runge–Kutta methods with genetic algorithm optimization can resolve competing pathways and predict OOC trends .
Q. What computational models are suitable for predicting reaction outcomes or optimizing epoxidation conditions?
- PBPK models : Interspecies comparisons (rat/mouse/human) for internal dose estimation of reactive intermediates .
- MATLAB-based kinetic models : Integrate reaction rate constants and FTIR data to simulate epoxidation efficiency and side-product formation .
- DFT calculations: Assess steric/electronic effects of the ethylthiomethyl substituent on ring stability .
Q. How do contradictory OOC measurements arise between titration and spectroscopic methods, and how can they be resolved?
Discrepancies stem from:
- Sample complexity : Impurities (e.g., unreacted olefins) skew FTIR readings but not titration .
- Reaction intermediates : Titration detects all oxirane groups, while FTIR may miss sterically hindered epoxides .
- Resolution: Cross-validate using HPLC-MS to identify side products or ¹H-NMR to quantify epoxy protons (δ 3.1–3.5 ppm) .
Methodological Tables
| Parameter | Titration (AOCS Cd 9-57) | FTIR-ATR |
|---|---|---|
| Detection Limit | 0.1% OOC | 0.5% OOC |
| Reaction Time | 3–5 hours | <10 minutes |
| Interference Sensitivity | High (nucleophiles) | Low (matrix effects) |
| Data Source |
| Kinetic Model | Application | Reference |
|---|---|---|
| Fourth-order Runge–Kutta | Epoxidation optimization | |
| Genetic Algorithm | Parameter fitting | |
| PBPK (Physiologically Based) | Toxicity dose modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
